molecular formula C9H6N2O2 B1464823 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde CAS No. 1190311-90-0

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

Cat. No.: B1464823
CAS No.: 1190311-90-0
M. Wt: 174.16 g/mol
InChI Key: JSVQERJAFBDBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell growth and survival.

Cellular Effects

This compound has been shown to affect various cell types, particularly cancer cells. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism underscores its therapeutic potential in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, preventing the activation of downstream signaling pathways . The compound’s ability to inhibit FGFR-dependent signaling pathways is crucial for its anti-cancer properties, as it disrupts processes essential for tumor growth and progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies are necessary to fully understand its degradation profile and any potential long-term effects on cellular function in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed, indicating a narrow therapeutic window. These findings emphasize the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes oxidation and conjugation reactions

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects. Additionally, the compound’s distribution profile is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the pyridine ring, followed by cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-4-6-1-2-10-9-8(6)7(5-13)3-11-9/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVQERJAFBDBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248977
Record name 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-90-0
Record name 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Reactant of Route 5
Reactant of Route 5
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.